![molecular formula C5H7N3O2S B025470 methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate CAS No. 109377-26-6](/img/structure/B25470.png)
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized through various methods.
作用機序
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is believed to exert its pharmacological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter butyrylcholine.
生化学的および生理学的効果
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its pharmacological effects. However, there are also some limitations to its use. It can be toxic in high doses, and care must be taken when handling the compound. Additionally, it has not been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
将来の方向性
There are a number of future directions for research on methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate. One area of focus could be on its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function, and more research is needed to determine whether it could be an effective treatment for this condition. Another area of focus could be on its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and more research is needed to determine whether it could be an effective treatment for certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate, particularly in vivo.
合成法
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate can be synthesized through various methods. One of the most commonly used methods is the reaction between methyl isocyanate and N-(cyanoaminothioformyl)pyridinium chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate.
科学的研究の応用
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
特性
CAS番号 |
109377-26-6 |
|---|---|
製品名 |
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate |
分子式 |
C5H7N3O2S |
分子量 |
173.2 g/mol |
IUPAC名 |
methyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-10-5(9)8-4(11-2)7-3-6/h1-2H3,(H,7,8,9) |
InChIキー |
PPNIQRMHOBRZME-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)/N=C(\NC#N)/SC |
SMILES |
COC(=O)NC(=NC#N)SC |
正規SMILES |
COC(=O)N=C(NC#N)SC |
同義語 |
Carbamic acid, [(cyanoamino)(methylthio)methylene]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



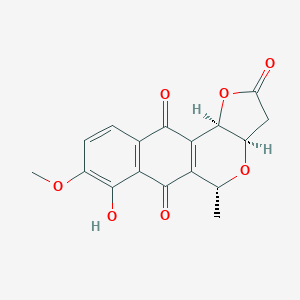
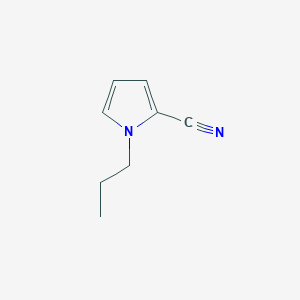
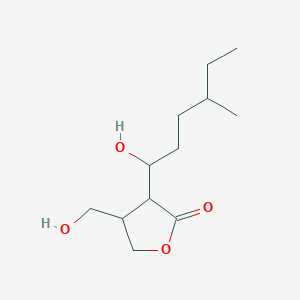
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
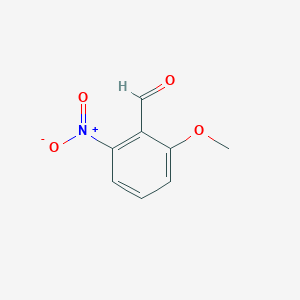
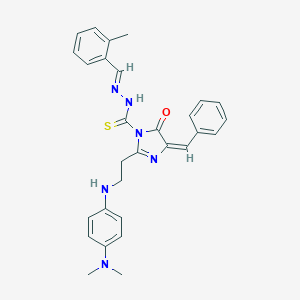
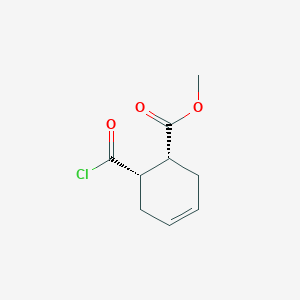
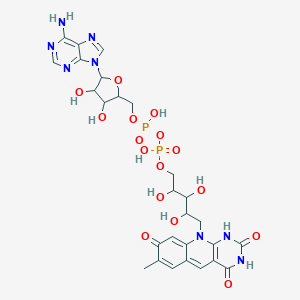
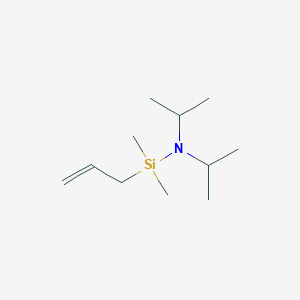
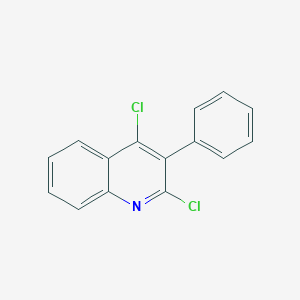
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
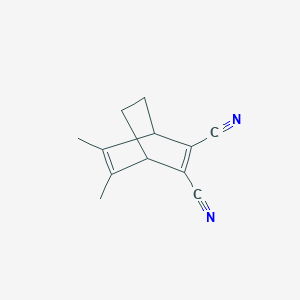
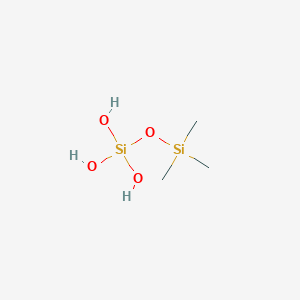
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)